Tat-NR2Baa

PSD-95 NMDAR PDZ domain

Researchers using Tat-NR2B9c to probe PSD-95/NMDAR interactions face confounding from Tat-mediated cellular uptake effects that generic scrambled controls cannot resolve. Tat-NR2Baa solves this with a precise double-point mutation in the COOH-terminal tSXV motif, ablating PSD-95 binding while retaining the full Tat transduction domain. • Confirms target engagement specificity in Co-IP assays-baseline PSD-95/NR2B signal unchanged at 1 μM • Validates neuroprotection & analgesia: no effect on infarct volume or pain behavior even at 100× active peptide dose • Does not alter NMDA/DHPG-induced ERK1/2 phosphorylation, enabling clean kinase pathway interpretation

Molecular Formula C103H184N42O29
Molecular Weight 2474.8 g/mol
Cat. No. B13921894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTat-NR2Baa
Molecular FormulaC103H184N42O29
Molecular Weight2474.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C103H184N42O29/c1-7-53(4)78(96(172)140-69(34-36-76(151)152)81(157)128-54(5)79(155)141-71(48-77(153)154)92(168)129-55(6)97(173)174)145-95(171)73(51-147)144-94(170)72(50-146)143-93(169)70(46-52(2)3)142-90(166)62(22-10-13-39-106)133-85(161)63(24-15-41-122-99(111)112)135-87(163)65(26-17-43-124-101(115)116)136-88(164)66(27-18-44-125-102(117)118)138-91(167)68(33-35-74(108)149)139-89(165)67(28-19-45-126-103(119)120)137-86(162)64(25-16-42-123-100(113)114)134-84(160)61(21-9-12-38-105)132-83(159)60(20-8-11-37-104)131-82(158)59(23-14-40-121-98(109)110)130-75(150)49-127-80(156)58(107)47-56-29-31-57(148)32-30-56/h29-32,52-55,58-73,78,146-148H,7-28,33-51,104-107H2,1-6H3,(H2,108,149)(H,127,156)(H,128,157)(H,129,168)(H,130,150)(H,131,158)(H,132,159)(H,133,161)(H,134,160)(H,135,163)(H,136,164)(H,137,162)(H,138,167)(H,139,165)(H,140,172)(H,141,155)(H,142,166)(H,143,169)(H,144,170)(H,145,171)(H,151,152)(H,153,154)(H,173,174)(H4,109,110,121)(H4,111,112,122)(H4,113,114,123)(H4,115,116,124)(H4,117,118,125)(H4,119,120,126)/t53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1
InChIKeyJGOHJQLBRJDBTQ-RVYJUWCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tat-NR2Baa Control Peptide Overview


Tat-NR2Baa (CAS 847829-41-8) is a cell-penetrating peptide designed as the inactive control for Tat-NR2B9c, a membrane-permeant peptide that disrupts the interaction between N-methyl-D-aspartate receptors (NMDARs) and the postsynaptic density protein PSD-95 [1]. Its sequence is homologous to Tat-NR2B9c but contains a double-point mutation in the COOH-terminal tSXV motif, rendering it incapable of binding PSD-95 and thereby serving as a true negative control in studies of excitotoxicity, stroke, and pain signaling .

Cell-penetrating Tat-conjugated negative control peptide
Double-point mutation in tSXV motif ablates PSD-95 PDZ domain binding
Enables attribution of pharmacological effects to PSD-95/NMDAR disruption, controlling for Tat-mediated uptake

Tat-NR2Baa: Why Generic Substitution Fails


Generic control peptides (e.g., scrambled sequences) lack the specific double-point mutation in the tSXV motif that defines Tat-NR2Baa's inability to bind PSD-95 [1]. Because Tat-NR2Baa retains the cell-penetrating Tat sequence but precisely ablates the PSD-95 binding interface, it controls for any off-target effects of the Tat moiety while ensuring that any observed biological activity in the Tat-NR2B9c treatment group is directly attributable to disruption of the PSD-95/NMDAR interaction. Substituting a random peptide control fails to distinguish between Tat-mediated cellular uptake effects and genuine PSD-95-dependent pharmacology, potentially confounding experimental outcomes [2].

Scrambled or random peptides lack the tSXV double-point mutation and cannot control for Tat-mediated cellular entry effects.

Non-homologous control peptides may produce off-target signaling perturbations, confounding PSD-95-dependent pharmacology interpretation.

Tat-NR2Baa Quantitative Evidence & Comparator Data


PSD-95 Binding Selectivity vs. Tat-NR2B9c

Tat-NR2Baa contains a double-point mutation in the COOH-terminal tSXV motif that completely abolishes binding to PSD-95, unlike the active comparator Tat-NR2B9c which binds PSD-95 with an EC50 of 6.7 nM [1]. This molecular distinction provides a structurally matched negative control for PSD-95/NMDAR interaction studies.

PSD-95 Binding
Head-to-head
No detectable binding vs. Tat-NR2B9c (EC50 6.7 nM); >1000-fold affinity reduction
Supports PSD-95 binding-site attribution and negative-control suitability
In vitro PDZ domain assay context
PSD-95 NMDAR PDZ domain

PSD-95/NR2B Co-Immunoprecipitation Disruption

In co-immunoprecipitation experiments using rat lumbar dorsal horn tissue, Tat-NR2Baa (125 ng) had no effect on PSD-95/NR2B interaction, whereas Tat-NR2B9c (125 ng) significantly reduced co-immunoprecipitated PSD-95 [1]. Densitometric analysis from striatal neuron cultures showed Tat-NR2Baa (5 µM) did not alter the PSD-95/NR2B ratio, while Tat-NR2Bct reduced it significantly (p<0.05) [2].

Co-IP Disruption
Head-to-head
No change in PSD-95/NR2B co-IP; Tat-NR2B9c significantly reduced interaction
Supports PSD-95/NR2B disruption specificity in tissue models
Rat spinal tissue and striatal neuron model context
Co-Immunoprecipitation PSD-95 NR2B

ERK1/2 Phosphorylation Signaling

In striatal neuron cultures, Tat-NR2Baa (0.5 or 5 µM) did not reduce NMDA/DHPG-induced ERK1/2 phosphorylation, whereas Tat-NR2Bct at the same concentrations significantly inhibited pERK2 levels (p<0.05 vs. NMDA/DHPG) [1]. The quantified data (mean ± SEM, n=4) demonstrate that Tat-NR2Baa fails to modulate this key downstream signaling pathway.

ERK1/2 Signaling
Head-to-head
No reduction in NMDA/DHPG-induced pERK2; Tat-NR2Bct significantly decreased pERK2
Supports clean ERK pathway interpretation without peptide interference
Cultured striatal neuron assay context
ERK1/2 NMDA signaling

Formalin-Induced Pain Model

In a rat formalin pain model, intrathecal Tat-NR2Baa (1.25 µg) did not alter second-phase pain behaviors (p>0.05 vs. vehicle), while Tat-NR2B9c at a 100-fold lower dose (12.5 ng) significantly reduced pain behaviors (p<0.01 at 25 min) [1]. Total pain-related behavior during the second phase (10-60 min) was significantly reduced by Tat-NR2B9c (12.5 ng, **p<0.01; 125 ng, ***p<0.001 vs. Tat-NR2Baa).

Pain Model
Head-to-head
Tat-NR2Baa (1.25 µg) inactive; Tat-NR2B9c (12.5 ng) reduced pain behavior (p
Supports pain-behavior endpoint specificity for PSD-95 disruption
Rat formalin central sensitization model
High-Dose Inactivity
Head-to-head
No effect at 100× Tat-NR2B9c effective dose; complete inactivity confirmed
Supports high-dose control confidence without non-specific effects
In vivo co-IP dose-separation evidence
Pain central sensitization in vivo

Dose-Response Inactivity Profile

Tat-NR2Baa (1.25 μg, corresponding to 100× the effective dose of Tat-NR2B9c) had no effect on PSD-95/NR2B co-immunoprecipitation in rat dorsal horn tissue, whereas Tat-NR2B9c at 12.5 ng significantly reduced the interaction [1]. This 100-fold safety margin ensures that any observed activity in the active peptide group cannot be attributed to non-specific peptide effects.

High-Dose Inactivity
Head-to-head
No effect at 100× Tat-NR2B9c effective dose; complete inactivity confirmed
Supports high-dose control confidence without non-specific effects
In vivo co-IP dose-separation evidence
Dose-response PSD-95 control peptide

Tat-NR2Baa Application Scenarios


Stroke and Excitotoxicity Models

When using Tat-NR2B9c to probe neuroprotective mechanisms in in vitro or in vivo stroke models, Tat-NR2Baa must be included as the negative control to confirm that any observed reduction in infarct volume or neuronal death is due to specific disruption of PSD-95/NMDAR interactions and not an artifact of Tat-mediated cellular uptake [1].

Co-Immunoprecipitation Assays

In Co-IP experiments designed to assess the efficacy of PSD-95 inhibitors, Tat-NR2Baa serves as an essential control to establish baseline PSD-95/NR2B interaction levels. Its inability to alter the co-IP signal provides a reference for quantifying the disruption caused by active compounds like Tat-NR2B9c or Tat-NR2Bct [2].

Downstream Signaling: ERK1/2 Phosphorylation

Researchers investigating the role of PSD-95 in coupling NMDAR activation to specific signaling cascades should employ Tat-NR2Baa to control for any non-specific effects of Tat-conjugated peptides on kinase pathways. As demonstrated, Tat-NR2Baa does not alter NMDA/DHPG-induced ERK1/2 phosphorylation, allowing for clean interpretation of active peptide effects [3].

In Vivo Pain and Central Sensitization Studies

In animal models of pain (e.g., formalin test), Tat-NR2Baa must be used as a control to validate that the analgesic effects of Tat-NR2B9c are specifically due to spinal PSD-95/NR2B disruption. Its complete lack of effect on pain behaviors, even at high doses, confirms target engagement specificity [4].

Application
Selection Property
Validation Focus
Stroke & excitotoxicity model studies
Negative-control specificity for PSD-95 disruption
Infarct volume or neuronal death endpoint attribution
Co-immunoprecipitation target engagement assays
Baseline PSD-95/NR2B interaction control
Quantify disruption efficacy of active compounds
ERK1/2 phosphorylation signaling studies
Peptide-interference-free signaling readout
Kinase pathway interpretation without non-specific effects
In vivo pain and central sensitization models
Behavioral endpoint specificity control
Pain-behavior attribution to spinal PSD-95 disruption

Technical Documentation Hub

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